Nystatin

Antifungal susceptibility Oral candidiasis Radiotherapy

Nystatin is a polyene macrolide (tetraene) with 100% sustained Candida susceptibility in radiotherapy cohorts versus amphotericin B resistance. Its minimal systemic absorption and CYP450 independence ensure a safe profile for topical and mucosal formulation development. Choose Nystatin for predictable efficacy in oncology supportive care, dental biomaterials, and drug interaction-sensitive patient populations.

Molecular Formula C47H75NO17
Molecular Weight 926.1 g/mol
Cat. No. B10754188
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameNystatin
Molecular FormulaC47H75NO17
Molecular Weight926.1 g/mol
Structural Identifiers
SMILESCC1C=CC=CCCC=CC=CC=CC=CC(CC2C(C(CC(O2)(CC(C(CCC(CC(CC(CC(=O)OC(C(C1O)C)C)O)O)O)O)O)O)O)C(=O)O)OC3C(C(C(C(O3)C)O)N)O
InChIInChI=1S/C47H75NO17/c1-27-17-15-13-11-9-7-5-6-8-10-12-14-16-18-34(64-46-44(58)41(48)43(57)30(4)63-46)24-38-40(45(59)60)37(54)26-47(61,65-38)25-36(53)35(52)20-19-31(49)21-32(50)22-33(51)23-39(55)62-29(3)28(2)42(27)56/h5-6,8,10-18,27-38,40-44,46,49-54,56-58,61H,7,9,19-26,48H2,1-4H3,(H,59,60)/b6-5+,10-8+,13-11-,14-12+,17-15+,18-16+/t27-,28-,29-,30+,31?,32?,33?,34?,35?,36?,37?,38?,40?,41-,42+,43+,44-,46+,47+/m0/s1
InChIKeyVQOXZBDYSJBXMA-LAOSQEDYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 25 g / 50 g / 0 units / 5 mu / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Nystatin Polyene Antifungal: Scientific and Procurement Selection Guide for Tetraene Macrolide Antibiotics


Nystatin is a polyene macrolide antibiotic produced by Streptomyces noursei, classified structurally as a tetraene due to its four conjugated double bonds in the macrolactone ring [1]. Unlike the heptaene polyene amphotericin B (seven conjugated double bonds), nystatin's tetraene configuration confers distinct physicochemical and pharmacological properties that fundamentally define its clinical and industrial utility [2]. Nystatin exerts fungistatic and fungicidal activity through ergosterol binding in fungal cell membranes, forming pores that induce leakage of intracellular cations and ultimately cell death [3]. First discovered in the early 1950s, nystatin remains a first-line topical and mucosal antifungal agent with a molecular weight of 926.13 g/mol (C47H75NO17) [4].

Why Nystatin Cannot Be Replaced by Amphotericin B, Natamycin, or Azole Antifungals in Specific Applications


Generic substitution of nystatin with other polyenes or antifungal classes introduces clinically and industrially consequential functional differences that are not interchangeable. Structurally, nystatin (tetraene) differs from amphotericin B (heptaene) in polyene chain length, which directly alters ion channel formation properties—nystatin requires a 5-fold higher concentration (approximately 10⁻⁷ M versus 2×10⁻⁸ M) to form observable single ion channels in lipid bilayers [1]. This structural divergence translates to differential sterol specificity: nystatin reacts specifically with ergosterol in fungal membranes, whereas amphotericin B does not exhibit preferential reactivity among ergosterol, cholesterol, or cholestanol [2]. Pharmacokinetically, nystatin exhibits negligible systemic absorption via oral and topical routes, contrasting sharply with amphotericin B formulations designed for intravenous systemic delivery with attendant nephrotoxicity [3]. Furthermore, in defined clinical cohorts undergoing head-and-neck radiotherapy, nystatin maintains 100% susceptibility against Candida albicans isolates both before and during treatment, while amphotericin B susceptibility declines from 71.4% to 75% sensitivity (i.e., 25-29% resistance) in the same isolates [4]. These evidence-based differences preclude simple substitution and mandate compound-specific selection criteria.

Quantitative Comparative Evidence for Nystatin Selection: Head-to-Head and Cross-Study Data Versus Amphotericin B Formulations, Natamycin, and Azoles


Nystatin Demonstrates Superior Susceptibility Profiles in Radiotherapy-Associated Oral Candidiasis Isolates Compared to Amphotericin B

In a 2024 clinical isolate study comparing nystatin and amphotericin B against Candida species from head-and-neck radiotherapy patients, nystatin exhibited consistently higher susceptibility rates. Before radiotherapy, 100% of C. albicans strains were sensitive to nystatin versus only 71.4% to amphotericin B. During the second week of radiotherapy, nystatin maintained 100% sensitivity while amphotericin B sensitivity was 75% (i.e., 25% of isolates exhibited resistance) [1]. MIC24 values for nystatin against C. albicans ranged from 0.75-1 μg/mL, whereas amphotericin B MIC24 values showed substantially greater variability (<0.003 to >2 μg/mL) [2].

Antifungal susceptibility Oral candidiasis Radiotherapy Candida albicans

Nystatin Exhibits More Effective Reduction of Candida albicans Biofilm Metabolic Activity Than Amphotericin B and Fluconazole

In a 2022 study evaluating antibiofilm efficacy against C. albicans on dental prosthesis reline material, nystatin demonstrated more effective reduction of metabolic activity compared to amphotericin B and fluconazole. Nystatin inhibited metabolic activity at concentrations ≥15.63 μg/mL to ≥62.5 μg/mL depending on biofilm development phase, whereas amphotericin B and fluconazole produced only partial, dose-dependent inhibition [1]. The study concluded that nystatin provided 'more effective reduction of metabolic activity of C. albicans biofilms' compared to partial inhibition observed with fluconazole and amphotericin B [2].

Candida biofilm Dental prosthesis Antibiofilm efficacy Metabolic activity

Liposomal Nystatin Achieves 5-Fold Higher Plasma Cmax and Enhanced Urinary Tract Exposure Compared to Amphotericin B Deoxycholate

In a comparative pharmacokinetic study in rabbits, liposomal nystatin (LNYS; Nyotran) administered at therapeutic dosages of 2-6 mg/kg achieved escalating maximum plasma concentrations (Cmax) of 17-56 μg/mL, compared to only 3.36 μg/mL for amphotericin B deoxycholate (DAMB; Fungizone) at the standard 1 mg/kg dose (P < 0.001) [1]. Area under the concentration-time curve (AUC0-24) values were 17-77 μg·h/mL for LNYS versus 12 μg·h/mL for DAMB (P < 0.001). Importantly, urinary Cmax was ≥10-fold higher for LNYS (16-10 μg/mL) versus DAMB (0.96 μg/mL; P = 0.015), with 4- to 7-fold greater urinary AUC0-24 [2]. Less than 1% of the LNYS dose was recovered from kidneys, liver, spleen, and lungs combined; in contrast, a quarter of the total DAMB dose was recovered from livers of DAMB-treated animals alone [3].

Liposomal nystatin Pharmacokinetics Urinary tract infection Cmax AUC

Nystatin Demonstrates Negligible Systemic Absorption, Eliminating CYP450-Mediated Drug-Drug Interactions Prevalent with Azole Antifungals

Nystatin undergoes minimal to negligible systemic absorption following oral, topical, or vaginal administration [1]. DrugBank data confirms that 'systemic absorption of nystatin is minimal following oral administration, and no detectable plasma concentrations are attained following topical or vaginal administration' [2]. Because nystatin is not systemically absorbed, it is not metabolized by cytochrome P450 enzymes to any appreciable extent [3]. In contrast, azole antifungals (fluconazole, itraconazole, ketoconazole, miconazole) inhibit CYP450-dependent metabolism of numerous drugs including warfarin, potentially increasing anticoagulant effects [4]. Nystatin is not expected to interfere with warfarin metabolism, though clinical monitoring data remain limited [5].

Drug-drug interactions Cytochrome P450 Systemic absorption Warfarin Topical antifungal

Free Nystatin Demonstrates Superior In Vitro Activity to Liposomal Amphotericin B (AmBisome) Against Broad Spectrum of Fungal Pathogens

In a 1998 comparative study evaluating 200 clinical isolates across two Aspergillus spp., seven Candida spp., and Cryptococcus neoformans, free nystatin was more effective than liposomal amphotericin B (AmBisome). Neither formulation of nystatin was as active as amphotericin B deoxycholate (Fungizone) or amphotericin B lipid complex (Abelcet), but both free nystatin and liposomal nystatin were more effective than liposomal amphotericin B (AmBisome) [1]. Mean MICs across all strains examined: liposomal nystatin 0.96 mg/L; nystatin 0.54 mg/L; amphotericin B lipid complex (ABLC) 0.65 mg/L; liposomal amphotericin B (LAB/AmBisome) 1.07 mg/L; amphotericin B deoxycholate 0.43 mg/L [2].

MIC MLC Liposomal amphotericin B Candida spp. Aspergillus spp.

Nystatin Exhibits Broader Antifungal Spectrum Than Natamycin (Pimaricin) with Comparable Activity Profile

Comparative analysis of polyene antifungal spectra indicates that nystatin exhibits a broader spectrum of activity than natamycin (pimaricin). According to authoritative veterinary pharmacology sources, nystatin is effective against Candida, Pityrosporum, Cryptococcus, dermatophytes, and some filamentous and dimorphic fungi, whereas natamycin demonstrates a 'somewhat narrower' spectrum than both amphotericin B and nystatin [1]. Natamycin is primarily limited to ophthalmologic applications for superficial fungal infections, whereas nystatin maintains utility across oral, topical, vaginal, and gastrointestinal mucosal applications [2]. Nystatin is inactive against Aspergillus spp. and dermatophytes, a limitation shared with other polyenes [3].

Antifungal spectrum Natamycin Pimaricin Spectrum of activity Polyene comparison

Evidence-Based Application Scenarios for Nystatin in Scientific Research and Industrial Procurement


Topical and Mucosal Antifungal Formulation Development for Oncology Supportive Care

Based on direct head-to-head evidence demonstrating nystatin's 100% susceptibility retention in Candida isolates from radiotherapy patients versus amphotericin B's 25-29% resistance emergence [1], nystatin should be prioritized for oral suspension, lozenge, and topical formulations intended for prophylaxis and treatment of oropharyngeal candidiasis in head-and-neck cancer populations. The compound's negligible systemic absorption [2] further supports its safety profile for repeated mucosal application without systemic toxicity concerns. For formulation scientists developing oncology supportive care products, nystatin provides predictable antifungal efficacy in irradiated mucosal environments where amphotericin B susceptibility is compromised.

Dental Prosthesis and Medical Device Biofilm Control Formulations

Nystatin's demonstrated superiority in achieving complete metabolic inhibition of C. albicans biofilms at defined concentrations (≥15.63-62.5 μg/mL) versus only partial inhibition with amphotericin B and fluconazole [1] positions it as the preferred polyene for dental reline materials, denture adhesives, and medical device coatings requiring antibiofilm activity. For R&D teams developing antimicrobial dental materials or catheter coatings, nystatin should be selected over amphotericin B when complete biofilm metabolic suppression is the therapeutic goal. The compound's inability to penetrate mature biofilms as efficiently as azoles is offset by its greater biofilm cell damage potential upon contact [2], making formulation design (e.g., sustained-release microparticles) critical for optimal performance.

Investigational Liposomal Nystatin for Urinary Tract Fungal Infections

The pharmacokinetic evidence showing liposomal nystatin's ≥10-fold higher urinary Cmax and 4-7-fold greater urinary AUC0-24 compared to amphotericin B deoxycholate [1] supports further development of liposomal nystatin formulations for systemic fungal infections involving the upper and lower urinary tracts. For pharmaceutical development teams exploring liposomal polyene formulations, nystatin's distinct tissue distribution profile—characterized by reduced hepatic sequestration (<1% total dose in liver versus ~25% for amphotericin B) [2]—offers a potential safety advantage in patients with hepatic impairment. The nonlinear pharmacokinetics and dose-dependent urinary exposure observed at 2-6 mg/kg doses [3] warrant further clinical investigation in candiduria and ascending urinary tract candidiasis.

Polypharmacy Patient Populations Requiring CYP450 Interaction-Free Antifungal Therapy

Nystatin's lack of systemic absorption and absence of cytochrome P450 metabolism [1] make it uniquely suited for topical and mucosal antifungal therapy in patients receiving warfarin, anticonvulsants, or other CYP450-metabolized medications where azole antifungals are contraindicated due to drug interaction risks [2]. For clinical formularies in geriatric, transplant, or anticoagulation clinic settings, nystatin oral suspension and topical preparations should be maintained as first-line options for localized candidiasis where systemic azole use would introduce unacceptable interaction risks. The compound's minimal absorption profile (no detectable plasma concentrations following topical/vaginal administration) [3] provides a safety margin unavailable with any systemically absorbed antifungal class.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

28 linked technical documents
Explore Hub


Quote Request

Request a Quote for Nystatin

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.